molecular formula C26H32FN3O3S B11347075 {1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

Cat. No.: B11347075
M. Wt: 485.6 g/mol
InChI Key: PDRFATBXMNIYQD-QPJJXVBHSA-N
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Description

1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine and piperazine ring, both of which are functionalized with fluorophenyl and phenylprop-2-en-1-yl groups, respectively. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research.

Properties

Molecular Formula

C26H32FN3O3S

Molecular Weight

485.6 g/mol

IUPAC Name

[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C26H32FN3O3S/c27-25-10-8-23(9-11-25)21-34(32,33)30-15-12-24(13-16-30)26(31)29-19-17-28(18-20-29)14-4-7-22-5-2-1-3-6-22/h1-11,24H,12-21H2/b7-4+

InChI Key

PDRFATBXMNIYQD-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a fluorophenyl group through a nucleophilic substitution reaction. This step requires the use of a suitable base, such as sodium hydride, and a fluorophenyl halide.

    Sulfonylation: The intermediate is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine. This step introduces the methanesulfonyl group.

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized separately and functionalized with a phenylprop-2-en-1-yl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Coupling of Intermediates: The final step involves coupling the two intermediates through an amide bond formation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenylprop-2-en-1-yl groups may facilitate binding to hydrophobic pockets in proteins, while the sulfonyl and carbonyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(4-Methylphenyl)methanesulfonyl]piperidine-4-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
  • 1-{1-[(4-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Uniqueness

1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties compared to its methyl or chlorophenyl analogs. This can influence its binding affinity, selectivity, and overall biological activity.

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